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Compound of Interest

Compound Name: Pyraflufen-ethyl

Cat. No.: B041820 Get Quote

Introduction

Pyraflufen-ethyl is a phenylpyrazole herbicide that functions as a protoporphyrinogen oxidase

(PPO) inhibitor. Its efficacy in controlling a wide range of broadleaf weeds has made it a

significant tool in modern agriculture. For researchers, scientists, and professionals in drug and

pesticide development, a thorough understanding of its chemical properties is paramount. This

technical guide provides a centralized resource for the spectroscopic data of Pyraflufen-ethyl,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. The information is presented in a structured format to facilitate easy reference and

comparison. Detailed experimental protocols for acquiring such data are also outlined to assist

in the replication and validation of these findings.

Spectroscopic Data of Pyraflufen-ethyl
The following tables summarize the key spectroscopic data for Pyraflufen-ethyl.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.26 d 1H Aromatic CH

7.06 d 1H Aromatic CH

6.70 t 1H Aromatic CH

4.71 s 2H O-CH₂-C=O

4.27 q 2H O-CH₂-CH₃

3.83 s 3H N-CH₃

1.29 t 3H O-CH₂-CH₃

Table 1: ¹H NMR spectroscopic data for Pyraflufen-ethyl in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Despite a comprehensive search of available scientific literature, patents, and regulatory

documents, specific experimental ¹³C NMR data for Pyraflufen-ethyl could not be obtained.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group

3083, 3066 Aromatic C-H stretch

3010 - 2840 Aliphatic C-H stretch

1757 Ester C=O stretch

1560 - 1430 Aromatic C=C stretch

1330 - 1200 C-F stretch

1195 - 1070 Ether and Ester C-O stretch

900 - 750 Aromatic C-H out-of-plane bend & C-Cl stretch

Table 2: Key IR absorption bands for Pyraflufen-ethyl.[1]
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Mass Spectrometry (MS)
Molecular Formula: C₁₅H₁₃Cl₂F₃N₂O₄ Molecular Weight: 413.18 g/mol

m/z Interpretation

413.0278 [M+H]⁺

384.9958 Fragment

338.9909 Fragment

304.0219 Fragment

288.9941 Fragment

Table 3: High-resolution mass spectrometry data for Pyraflufen-ethyl, showing the [M+H]⁺ ion

and major fragments.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Pyraflufen-ethyl in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like Pyraflufen-ethyl, the Attenuated Total

Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-

add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum. Identify and label the major

absorption bands.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of Pyraflufen-ethyl (e.g., 1-10 µg/mL) in a

suitable solvent such as acetonitrile or methanol.

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-MS).

Chromatographic Separation (LC):

Inject the sample onto a suitable reverse-phase column (e.g., C18).

Use a gradient elution with mobile phases such as water and acetonitrile, both often

containing a small amount of formic acid to promote ionization.

Mass Spectrometric Analysis (MS):

Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in

positive ion mode.

Acquire mass spectra over a relevant m/z range (e.g., 100-600).

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion (e.g., m/z 413) and fragmenting it to observe the product ions.

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the

molecular ion and identify the fragmentation pattern.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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